4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate
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Overview
Description
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound, in particular, features a chlorinated phenyl group and a methoxyimino functional group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate typically involves the esterification of the corresponding acid with an alcohol. The reaction may proceed under acidic or basic conditions, often using catalysts such as sulfuric acid or hydrochloric acid. The specific synthetic route may involve:
Preparation of the Acid: The starting material, 3-[(3,4-dichlorophenyl)methoxyimino]propanoic acid, can be synthesized through a series of reactions, including halogenation and oximation.
Esterification: The acid is then reacted with 4-chlorophenol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 3-[(3,4-dichlorophenyl)methoxyimino]propanoic acid and 4-chlorophenol.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate may find applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of chlorinated phenyl groups and a methoxyimino moiety may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate: An isomer with a different configuration around the double bond.
(4-chlorophenyl) (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate: A compound with a different substitution pattern on the phenyl ring.
Uniqueness
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate is unique due to its specific substitution pattern and configuration, which may impart distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c17-12-2-4-13(5-3-12)23-16(21)7-8-20-22-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2/b20-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQONRLMLYZJNE-ZBKNUEDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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